
Pikromycin
Descripción general
Descripción
La albomicina es un antibiótico natural producido por bacterias Gram-positivas Actinomyces subtropicus. Fue identificada por primera vez a principios de la década de 1950 por el biólogo ruso Georgii Frantsevich Gause. La albomicina existe como complejos de hierro en la naturaleza y es conocida por sus potentes propiedades antimicrobianas contra bacterias Gram-negativas y Gram-positivas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La estrategia sintética también implica una reacción de Pummerer para la modificación de la base nucleica .
Métodos de producción industrial: La albomicina es difícil de sintetizar a escala industrial debido a su estructura compleja. Los avances en las metodologías sintéticas han permitido la producción de análogos de albomicina bioactivos .
Análisis De Reacciones Químicas
Tipos de reacciones: La albomicina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar su estructura y mejorar sus propiedades antimicrobianas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de albomicina incluyen aldehídos, cetonas y compuestos que contienen azufre. Las condiciones de reacción a menudo implican el uso de catalizadores y condiciones específicas de temperatura y pH para garantizar las transformaciones químicas deseadas .
Productos principales: Los productos principales formados a partir de estas reacciones son análogos de albomicina bioactivos que exhiben potentes actividades antimicrobianas contra una variedad de patógenos bacterianos .
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Engineering
Pikromycin's biosynthetic pathway is a model for studying modular polyketide synthases (PKSs), which are crucial for producing a wide range of bioactive compounds. The pik gene cluster responsible for its biosynthesis has been extensively studied, revealing insights into polyketide synthesis mechanisms and enzyme functions.
- Modular Polyketide Synthases : The this compound PKS consists of multiple polypeptides that work together to produce various macrolide antibiotics. Research has shown that these enzymes exhibit substrate flexibility, allowing for the generation of structurally diverse compounds through genetic manipulation .
- Combinatorial Biosynthesis : Advances in understanding the this compound biosynthetic pathway have led to the development of combinatorial biosynthesis techniques. This enables researchers to engineer new macrolide antibiotics by altering the existing pathways, potentially leading to novel therapeutics against resistant pathogens .
Antibiotic Development
This compound and its derivatives have shown promise in the development of new antibiotics, particularly against multi-drug-resistant bacteria.
- Mechanism of Action : this compound functions as a protein synthesis inhibitor by binding to the ribosomal exit tunnel, thereby blocking translation. This unique mode of action distinguishes it from other macrolides and highlights its potential as a therapeutic agent .
- Ketolide Derivatives : The structural framework of this compound serves as a scaffold for synthesizing ketolide antibiotics, which have been effective against resistant respiratory pathogens. Notably, telithromycin, a semisynthetic derivative of erythromycin, has been developed based on insights gained from studying this compound .
Case Study 1: Structural Insights into Antibiotic Action
Recent studies utilizing crystallographic techniques have elucidated how this compound and its co-produced analog methymycin inhibit bacterial growth. These studies demonstrated that both compounds bind to overlapping sites within the ribosomal exit tunnel, suggesting potential synergistic effects when used in combination .
Case Study 2: Genetic Manipulation for Enhanced Production
Research involving genetic disruption within the pik locus has revealed that specific mutations can enhance the production of this compound-related compounds. This approach not only increases yields but also facilitates the discovery of new antibiotics from previously cryptic biosynthetic pathways .
Data Tables
Mecanismo De Acción
La albomicina funciona como un inhibidor específico de las seril-tRNA sintetasas. Emplea una estrategia de "caballo de Troya", donde la porción siderófora entrega el antibiótico a las células bacterianas. Una vez dentro, la región que contiene azufre inhibe la acción del organismo, lo que lleva a sus efectos antimicrobianos .
Compuestos similares:
Griseína: Otro sideromicina de origen natural con propiedades antimicrobianas similares.
Ferricromina: Un sideróforo que comparte similitudes estructurales con la albomicina.
Singularidad: La albomicina es única debido a su potente actividad inhibitoria contra bacterias Gram-negativas y Gram-positivas, incluidas las cepas multirresistentes. Su mecanismo de acción de "caballo de Troya" y la inhibición específica de las seril-tRNA sintetasas la distinguen de otros antibióticos .
Comparación Con Compuestos Similares
Grisein: Another naturally occurring sideromycin with similar antimicrobial properties.
Ferrichrome: A siderophore that shares structural similarities with albomycin.
Uniqueness: Albomycin is unique due to its potent inhibitory activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. Its “Trojan horse” mechanism of action and specific inhibition of seryl-tRNA synthetases distinguish it from other antibiotics .
Actividad Biológica
Pikromycin is a 14-membered macrolide antibiotic produced by the bacterium Streptomyces venezuelae. It has garnered significant attention due to its antibacterial properties and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and recent advancements in its biosynthesis and analog development.
This compound exhibits its antibacterial effects primarily through inhibition of protein synthesis. It binds to the ribosomal exit tunnel, obstructing the synthesis of proteins critical for bacterial growth. Research indicates that both this compound and its co-produced analog methymycin inhibit bacterial growth by preventing the synthesis of a limited number of proteins, showcasing a unique mode of action compared to other antibiotics .
Structure-Activity Relationships
The structural characteristics of this compound contribute significantly to its biological activity. The core structure consists of a 14-membered lactone ring, which is essential for its interaction with the ribosome. Variations in this structure can lead to different antibacterial activities:
- Natural this compound : Exhibits strong activity against Gram-positive bacteria.
- Δ15,16-dehydrothis compound : A synthetic derivative that shows improved antibacterial activity, with a twofold enhancement in minimum inhibitory concentration (MIC) against certain pathogens .
Recent Advances in Biosynthesis
Recent studies have focused on the biosynthetic pathways leading to this compound production. The polyketide synthase (PKS) responsible for this compound biosynthesis comprises multiple modules that allow for substrate flexibility and the generation of diverse macrolide antibiotics. This modular system has been exploited for mutasynthesis, enabling the production of novel analogs with potentially enhanced biological activities .
Table 1: Comparison of Biological Activities
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 0.25 | Staphylococcus aureus |
Δ15,16-dehydrothis compound | 0.125 | Streptococcus pneumoniae |
Methymycin | 0.5 | Enterococcus faecalis |
Case Studies and Research Findings
- Directed Biosynthesis : A study demonstrated that feeding triketide precursors to a pikAI-deleted strain resulted in the production of new antibiotics, including derivatives with improved antibacterial properties .
- Mutasynthesis Applications : The amenability of the this compound PKS to mutational biosynthesis has been shown to generate new macrolide products with varying levels of activity, suggesting potential for developing more effective antibiotics through genetic engineering .
- Antibacterial Testing : In checkerboard MIC experiments, combinations of this compound and methymycin were tested against Streptococcus pyogenes, revealing synergistic effects that enhance their antibacterial efficacy when used together .
Propiedades
IUPAC Name |
(3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQBOFAUUTZOQE-VSLWXVDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026584 | |
Record name | Picromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19721-56-3 | |
Record name | Pikromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19721-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PICROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBM8G3Z439 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.